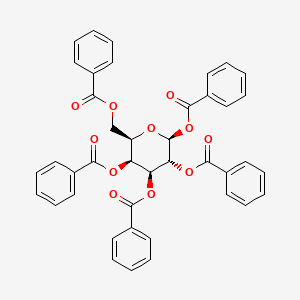![molecular formula C13H18FNO B3266004 [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol CAS No. 415701-69-8](/img/structure/B3266004.png)
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
Übersicht
Beschreibung
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine derivatives and exhibits a unique chemical structure that makes it an interesting candidate for further investigation. In
Wirkmechanismus
The mechanism of action of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol involves its interaction with the dopamine D3 receptor. The compound acts as a competitive antagonist of the receptor, preventing the binding of dopamine and inhibiting downstream signaling pathways. This results in a decrease in dopamine activity in the brain, which is associated with the therapeutic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol are primarily related to its activity as a dopamine D3 receptor antagonist. The compound has been shown to decrease dopamine release in the brain, which is associated with a reduction in drug-seeking behavior and addiction-related behaviors. Additionally, the compound has also been shown to exhibit anti-inflammatory effects and has been investigated for its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol for lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more targeted investigations into the role of the receptor in various physiological and pathological processes. However, one of the limitations of the compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol. One potential avenue is the development of more potent derivatives of the compound for use in therapeutic applications. Additionally, further investigations into the anti-inflammatory and cancer therapeutic potential of the compound could lead to the development of novel treatments for these conditions. Finally, studies on the role of the dopamine D3 receptor in various physiological and pathological processes could provide important insights into the underlying mechanisms of these processes and could lead to the development of new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol has been extensively studied for its potential therapeutic applications. The compound exhibits significant activity as a selective dopamine D3 receptor antagonist, making it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia, addiction, and depression. Additionally, the compound has also been investigated for its potential as an anti-inflammatory agent and a cancer therapeutic.
Eigenschaften
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRIGDFDEMCLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)